molecular formula C12H25NO3 B8617263 1-(5,5-Dimethoxypentyl)piperidin-4-ol

1-(5,5-Dimethoxypentyl)piperidin-4-ol

Cat. No.: B8617263
M. Wt: 231.33 g/mol
InChI Key: KWMGMOOHOXNWBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5,5-Dimethoxypentyl)piperidin-4-ol is a chemical compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5,5-Dimethoxypentyl)piperidin-4-ol typically involves the formation of the piperidine ring followed by the introduction of the hydroxyl and acetal groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the piperidine ring. Subsequent functionalization steps introduce the hydroxyl group at the 4-position and the dimethyl acetal group at the pentanal moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow reactions may be employed to achieve this.

Chemical Reactions Analysis

Types of Reactions

1-(5,5-Dimethoxypentyl)piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to substitute the hydroxyl group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction may yield an alcohol.

Scientific Research Applications

1-(5,5-Dimethoxypentyl)piperidin-4-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5,5-Dimethoxypentyl)piperidin-4-ol involves its interaction with specific molecular targets. The piperidine ring can interact with enzymes or receptors, modulating their activity. The hydroxyl and acetal groups may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simpler compound with a similar ring structure but lacking the hydroxyl and acetal groups.

    4-Hydroxypiperidine: Contains the hydroxyl group but lacks the pentanal dimethyl acetal moiety.

    Pentanal dimethyl acetal: Contains the acetal group but lacks the piperidine ring.

Uniqueness

1-(5,5-Dimethoxypentyl)piperidin-4-ol is unique due to the combination of the piperidine ring, hydroxyl group, and acetal moiety. This combination imparts specific chemical and biological properties that are not present in the simpler analogs.

Properties

Molecular Formula

C12H25NO3

Molecular Weight

231.33 g/mol

IUPAC Name

1-(5,5-dimethoxypentyl)piperidin-4-ol

InChI

InChI=1S/C12H25NO3/c1-15-12(16-2)5-3-4-8-13-9-6-11(14)7-10-13/h11-12,14H,3-10H2,1-2H3

InChI Key

KWMGMOOHOXNWBO-UHFFFAOYSA-N

Canonical SMILES

COC(CCCCN1CCC(CC1)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.